REACTION_CXSMILES
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S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]>>[Cl:3][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
OCCN1C(CCC1)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |